molecular formula C6H7NS2 B1317513 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol CAS No. 88871-84-5

5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol

Cat. No. B1317513
CAS RN: 88871-84-5
M. Wt: 157.3 g/mol
InChI Key: PLOKMYNAYRKCND-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol are not specified in the available resources . The reactivity of a compound is determined by its structure, particularly the functional groups it contains.

Scientific Research Applications

Radical Cyclizations and Derivative Synthesis

Radical cyclizations of alkenyl-substituted 4,5-dihydro-1,3-thiazole-5-thiols lead to the formation of dithiaspirobicycles and annellated dithiabicycles, showcasing the compound's utility in synthesizing complex sulfur-containing heterocycles. This reaction pathway is further supported by the synthesis of 1,3-thiazole-5-thiols through carbophilic alkylation, demonstrating the versatile reactivity of the thiazolethione backbone (Jenny, Wipf, & Heimgartner, 1989).

Carbophilic Additions and Organocuprate Chemistry

Carbophilic additions of organocuprates to 1,3-thiazole-5(4H)-thiones result in 4,5-dihydro-1,3-thiazole-5-thiols, highlighting the compound's potential in nuanced synthetic pathways involving organometallic chemistry (Jenny, Wipf, & Heimgartner, 1986).

Microwave-Assisted Synthesis

Microwave-assisted synthesis techniques offer an efficient method for generating 2-substituted thiazolines and 5,6-dihydro-4H-1,3-thiazines from ω-thioamidoalcohols, demonstrating the compound's adaptability to modern, rapid synthesis methods (Orelli et al., 2020).

Anticancer and Antimicrobial Potential

Synthesis and evaluation of 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones derived from 1,2,4-triazole-3(5)-thiol interactions reveal potential anticancer applications against various cancer cell lines, indicating the broader biological and medicinal relevance of this chemical structure (Lesyk et al., 2007).

Synthesis and Antimicrobial Evaluation

The creation of new 2-(6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b]-2-aryloxymethyl-1,2,4-triazol-5-yl)-Narylacetamides showcased good yield and displayed notable in vitro antibacterial and antifungal activity, broadening the scope of the compound's applications in developing new antimicrobial agents (Lobo et al., 2010).

Future Directions

The future directions for research and applications of 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol are not specified in the available resources . Future directions could include further studies on its synthesis, properties, and potential applications.

properties

IUPAC Name

3,4,5,6-tetrahydrocyclopenta[d][1,3]thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS2/c8-6-7-4-2-1-3-5(4)9-6/h1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOKMYNAYRKCND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563923
Record name 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol

CAS RN

88871-84-5
Record name 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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